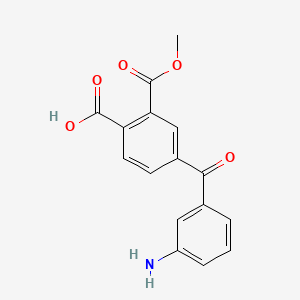

Methyl hydrogen 4-(m-aminobenzoyl)phthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl hydrogen 4-(m-aminobenzoyl)phthalate is a chemical compound with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol . This compound is known for its unique structure, which includes a phthalate core with an m-aminobenzoyl group attached. It is used in various scientific and industrial applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl hydrogen 4-(m-aminobenzoyl)phthalate typically involves the esterification of phthalic anhydride with m-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl hydrogen 4-(m-aminobenzoyl)phthalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phthalates, aminobenzoates, and quinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl hydrogen 4-(m-aminobenzoyl)phthalate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl hydrogen 4-(m-aminobenzoyl)phthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-aminobenzoate: Similar structure but lacks the phthalate core.

Methyl hydrogen phthalate: Similar core structure but lacks the m-aminobenzoyl group.

4-(m-Aminobenzoyl)phthalic acid: Similar functional groups but different esterification state.

Uniqueness

Methyl hydrogen 4-(m-aminobenzoyl)phthalate is unique due to its combination of a phthalate core and an m-aminobenzoyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biologische Aktivität

Methyl hydrogen 4-(m-aminobenzoyl)phthalate is a chemical compound with significant potential for biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its effects.

Chemical Overview

- Molecular Formula : C16H13NO5

- Molecular Weight : 299.28 g/mol

- CAS Number : 39973-15-4

- IUPAC Name : 4-(3-aminobenzoyl)-2-methoxycarbonylbenzoic acid

The compound features a phthalate core combined with an m-aminobenzoyl group, which contributes to its unique chemical reactivity and biological interactions.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Binding to Enzymes : The compound can modulate the activity of certain enzymes, influencing biochemical pathways.

- Receptor Interaction : It may bind to specific receptors, leading to alterations in cellular signaling and function.

These interactions suggest that this compound could affect processes such as hormone regulation and metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various microorganisms, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further investigation in the development of antimicrobial agents .

Endocrine Disruption Potential

Phthalates, including this compound, are known to act as endocrine disruptors. They can interfere with hormonal balance, which may lead to reproductive and developmental issues. A case study highlighted the effects of phthalate exposure on male reproductive development in rodents, emphasizing the relevance of this compound in toxicological assessments .

Case Studies

-

Phthalate Exposure and Health Effects :

A comprehensive study assessed the health impacts of phthalates, including this compound. The findings indicated that exposure could lead to liver hypertrophy and hormonal disruptions through mechanisms involving peroxisome proliferator activated receptor α (PPARα) activation. However, the relevance of these findings to human health remains under scrutiny . -

Comparative Urinary Levels :

Another study compared urinary levels of phthalate metabolites among populations in Central Europe. It was found that children had significantly higher levels of certain metabolites associated with phthalate exposure, underscoring the need for monitoring and regulation .

Research Applications

This compound is utilized in various research applications:

- Pharmaceutical Development : Its potential as a pharmaceutical intermediate is being explored.

- Polymer Science : The compound is used in the synthesis of polymers and resins due to its unique properties.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Endocrine Disruption Potential | Interferes with hormonal balance; linked to reproductive issues |

| Mechanism of Action | Binds to enzymes and receptors; modulates biochemical pathways |

| Research Applications | Used in pharmaceuticals and polymer production |

Eigenschaften

CAS-Nummer |

39973-15-4 |

|---|---|

Molekularformel |

C16H13NO5 |

Molekulargewicht |

299.28 g/mol |

IUPAC-Name |

4-(3-aminobenzoyl)-2-methoxycarbonylbenzoic acid |

InChI |

InChI=1S/C16H13NO5/c1-22-16(21)13-8-10(5-6-12(13)15(19)20)14(18)9-3-2-4-11(17)7-9/h2-8H,17H2,1H3,(H,19,20) |

InChI-Schlüssel |

GPIVULLXTGIVCE-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.